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Compound of Interest

Compound Name: Derazantinib

Cat. No.: B612007

Anwendungsgebiet: Praklinische Bewertung der Wirksamkeit von Derazantinib in Xenograft-
Mausmodellen fur die Krebsforschung und Arzneimittelentwicklung.

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Derazantinib (DZB) ist ein oral bioverfiigbarer, potenter niedermolekularer Inhibitor der
Fibroblasten-Wachstumsfaktor-Rezeptoren 1, 2 und 3 (FGFR1, FGFR2, FGFR3).[1][2][3]
Genetische Aberrationen der FGFR-Signaltibertragung, wie Genfusionen, Mutationen oder
Amplifikationen, sind wichtige Treiber bei verschiedenen Krebsarten, darunter das
intrahepatische Cholangiokarzinom (iCCA), Urothelkarzinom, Magenkarzinom und
Lungenkrebs.[4] Derazantinib hemmt die Autophosphorylierung von FGFR1 und FGFR2
dosisabhangig.[2] Zusatzlich zur FGFR-Hemmung zeigt Derazantinib auch Aktivitat gegen den
Kolonie-stimulierenden Faktor-1-Rezeptor (CSF1R), was auf eine mdgliche Modulation der
Immunantwort im Tumormikromilieu hindeutet.[1][5] Diese Anwendungs- und Protokollhinweise
beschreiben die Gestaltung und Durchfihrung von Xenograft-Mausmodellstudien zur
Untersuchung der Antitumor-Wirksamkeit von Derazantinib.

Wirkmechanismus und Signalweg

Derazantinib hemmt kompetitiv die ATP-Bindung an die Kinasedoméne der FGFRs, was die
nachgeschalteten Signalwege blockiert, die an Zellproliferation, -differenzierung, -migration und
Angiogenese beteiligt sind.[2][3] Die Hemmung von CSF1R kann die Infiltration von

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b612007?utm_src=pdf-interest
https://www.benchchem.com/product/b612007?utm_src=pdf-body
https://www.benchchem.com/product/b612007?utm_src=pdf-body
https://www.researchgate.net/publication/346412065_Derazantinib_an_oral_fibroblast_growth_factor_receptor_inhibitor_in_phase-2_clinical_development_shows_anti-angiogenic_activity_in_pre-clinical_models
https://files.core.ac.uk/download/pdf/81836172.pdf
https://www.semanticscholar.org/paper/Xenograft-Tumor-Volume-Measurement-in-Nude-Mice%3A-of-Baris-Serinan/f20f416ad71bec0bb4edda3c760ed5c87cf21e47
https://altogenlabs.com/xenograft-models/gastric-xenograft-model/snu-16-xenograft-model/
https://www.benchchem.com/product/b612007?utm_src=pdf-body
https://files.core.ac.uk/download/pdf/81836172.pdf
https://www.benchchem.com/product/b612007?utm_src=pdf-body
https://www.researchgate.net/publication/346412065_Derazantinib_an_oral_fibroblast_growth_factor_receptor_inhibitor_in_phase-2_clinical_development_shows_anti-angiogenic_activity_in_pre-clinical_models
https://www.biospace.com/basilea-presents-preclinical-data-on-synergy-between-derazantinib-and-paclitaxel-in-gastric-tumor-models-at-ane-conference
https://www.benchchem.com/product/b612007?utm_src=pdf-body
https://www.benchchem.com/product/b612007?utm_src=pdf-body
https://files.core.ac.uk/download/pdf/81836172.pdf
https://www.semanticscholar.org/paper/Xenograft-Tumor-Volume-Measurement-in-Nude-Mice%3A-of-Baris-Serinan/f20f416ad71bec0bb4edda3c760ed5c87cf21e47
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

tumorférdernden Makrophagen (M2-TAMs) reduzieren und so das Tumormikromilieu fir eine
Anti-Tumor-Immunantwort empfanglicher machen.[4][6]
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Abbildung 1: Vereinfachter Signalweg der Derazantinib-Wirkung.

Experimentelles Desigh und Protokolle

Das folgende Diagramm zeigt einen typischen Arbeitsablauf flr eine Xenograft-Studie mit
Derazantinib.
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Abbildung 2: Allgemeiner Arbeitsablauf flir Xenograft-Studien.
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Materialien und Reagenzien

Zelllinie: SNU-16 (Magenkarzinom, FGFR2-amplifiziert) oder eine andere relevante Zelllinie
mit FGFR-Aberrationen.

Tiermodell: Immundefiziente Mause (z.B. athymische Nude-Mause, NOD/SCID).
Derazantinib: Reinsubstanz.

Vehikel zur Formulierung: Z.B. 0,5% Carboxymethylcellulose-Natrium (CMC-Na) in Wasser.
Zellkulturmedien und Reagenzien: Entsprechend den Anforderungen der Zelllinie.
Matrigel®: Fur die Zellinjektion.

Messschieber: Zur Messung des Tumorvolumens.

Anasthetika: Z.B. Isofluran.

Protokoll zur Etablierung des Xenograft-Modells

Zellkultur: Kultivieren Sie SNU-16-Zellen unter Standardbedingungen bis zu einer Konfluenz
von 80-90%.

Zellernte: Ernten Sie die Zellen durch Trypsinisierung, waschen Sie sie mit serumfreiem
Medium oder PBS und bestimmen Sie die Zellzahl und Viabilitat (mindestens 95%
erforderlich).

Injektionssuspension: Resuspendieren Sie die Zellen in einer 1:1-Mischung aus serumfreiem
Medium/PBS und Matrigel auf eine Endkonzentration von 1 x 107 Zellen/ml. Auf Eis halten.

Injektion: Injizieren Sie 100 pl der Zellsuspension (entspricht 1 x 10° Zellen) subkutan in die
Flanke jeder Maus.[5]

Tumorwachstum: Uberwachen Sie die Mause regelmaRig auf Tumorbildung. Beginnen Sie
mit der Behandlung, wenn die Tumore ein durchschnittliches Volumen von 100-150 mm3
erreichen.
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Protokoll zur Formulierung und Verabreichung von
Derazantinib

Formulierung: Bereiten Sie eine Suspension von Derazantinib im Vehikel (z.B. 0,5% CMC-
Na) vor. Die Konzentration sollte so gewahlt werden, dass das gewiinschte Dosisvolumen
(z.B. 10 ml/kg) verabreicht werden kann. Ein Beispiel fir eine Dosis in Nagetierstudien ist 30
mg/kg.[7][8]

Verabreichung: Verabreichen Sie Derazantinib oder das Vehikel einmal taglich per oraler
Sonde (Gavage).[7] Die Behandlung sollte Gber einen vordefinierten Zeitraum (z.B. 21-28
Tage) oder bis zum Erreichen der Endpunkte fortgesetzt werden.

Protokoll zur Tumormessung und Datenerfassung

Messung: Messen Sie die Lange (L) und Breite (W) der Tumore zwei- bis dreimal pro Woche

mit einem digitalen Messschieber.

Volumenberechnung: Berechnen Sie das Tumorvolumen (V) mit der Formel: V = (L x W?) / 2.

[°]

Korpergewicht: Messen Sie das Koérpergewicht der Mause bei jeder Tumormessung, um die

allgemeine Toxizitat zu tberwachen.

Endpunkte: Primare Endpunkte sind in der Regel die Tumorwachstumshemmung (TGI) und
die statistische Signifikanz des Unterschieds im Tumorvolumen zwischen den
Behandlungsgruppen. Sekundare Endpunkte kénnen das Uberleben und die Analyse von
Biomarkern im Tumorgewebe umfassen.

Datenprasentation und erwartete Ergebnisse

Die Wirksamkeit von Derazantinib korreliert in Xenograft-Modellen signifikant mit der FGFR-

Genexpression.[10] In FGFR-gesteuerten Magenkrebsmodellen zeigte Derazantinib eine

vergleichbare oder hohere Wirksamkeit als andere FGFR-Inhibitoren und Paclitaxel.[10]

Tabelle 1: Beispielhafte quantitative Daten aus einer
Derazantinib-Xenograft-Studie
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Mittleres

. Tumorwachstu
Behandlungsg Dosis und Tumorvolumen p-Wert (vs.
ms- hemmung .
ruppe Schema am Ende der . Vehikel)
. (TGI) in %
Studie (mm3)
) 10 ml/kg, p.o.,
Vehikel 1500 + 250 - -
QD
o 30 mg/kg, p.o.,
Derazantinib 450 £ 120 70 <0.01
QD
Positivkontrolle Dosis X Ergebnis Y Ergebnis Z <0.01

Hinweis: Die obigen Daten sind hypothetisch und dienen der Veranschaulichung. Die
tatsachlichen Ergebnisse kdnnen je nach Modell und experimentellen Bedingungen variieren.

Tabelle 2: Pharmakokinetische Parameter von

inib bei Einzeldosis)

Parameter Wert (Mittelwert + SD)
Dosis 30 mg/kg, oral

Cmax (ng/ml) 637,17 £ 85,91

Tmax (h) Nicht spezifiziert

AUCo -t (ng-h/ml) Nicht spezifiziert

Daten aus einer Studie an Sprague-Dawley-Ratten.[7][8] Pharmakokinetische Profile kbnnen

bei Mausen abweichen.

Fehlerbehebung und Uberlegungen

o Tumorwachstumsrate: Eine variable Tumorwachstumsrate kann durch sorgféltige
Zellkulturtechniken und die Verwendung von Matrigel minimiert werden.

o Toxizitat: Uberwachen Sie die Mause taglich auf Anzeichen von Toxizitat (Gewichtsverlust,
Verhaltensanderungen). Eine Dosisanpassung kann erforderlich sein.
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» Verabreichung: Eine ordnungsgemale Technik der oralen Gavage ist entscheidend, um
Verletzungen und Stress bei den Tieren zu minimieren.

» Resistenz: Erworbene Resistenz gegen FGFR-Inhibitoren kann durch sekundare Mutationen
in der FGFR-Kinasedomane entstehen.[11] Dies kann in Langzeitstudien ein relevanter
Faktor sein.

Fazit

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Rahmen fur die
praklinische Untersuchung von Derazantinib in Xenograft-Mausmodellen. Die vorgestellten
Protokolle fur die Etablierung des Modells, die Verabreichung des Medikaments und die
Datenerfassung erméglichen eine robuste Bewertung der Antitumor-Aktivitat von Derazantinib.
Die sorgfaltige Auswahl des Modells basierend auf dem FGFR-Status und die standardisierte
Durchfuhrung der Experimente sind entscheidend fur die Erzielung reproduzierbarer und
klinisch relevanter Daten.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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